molecular formula C9H13Cl2N3 B1463459 (4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride CAS No. 1269087-76-4

(4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride

Cat. No. B1463459
M. Wt: 234.12 g/mol
InChI Key: PDICFACSEKJAGB-UHFFFAOYSA-N
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Description

The compound “(4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride” is a derivative of benzimidazole . Benzimidazole is a heterocyclic aromatic organic compound that is an important pharmacophore in drug discovery .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including “(4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride”, typically consists of a fused benzene and imidazole ring . The InChI code for a similar compound, “(1-methyl-1H-benzimidazol-2-yl)methanamine”, is 1S/C9H11N3/c1-12-8-5-3-2-4-7(8)11-9(12)6-10/h2-5H,6,10H2,1H3 .


Chemical Reactions Analysis

Benzimidazole derivatives are known for their broad range of chemical and biological properties . They can undergo various chemical reactions, often serving as a key functional group in the synthesis of new drugs .

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds

    • Field: Organic Chemistry
    • Application: Imidazol-4-ones, a class of compounds similar to the one you mentioned, are important scaffolds for a variety of applications, including natural products, medicine, agriculture, and other applications .
    • Method: The synthesis of imidazol-4-ones has been achieved through a number of unique methodologies developed over the years .
    • Results: These methodologies can be used to produce three C5-substitution patterns .
  • Antitumor Agents

    • Field: Medicinal Chemistry
    • Application: Novel benzothiazole, benzimidazole and benzoxazole derivatives have been synthesized and evaluated as potential antitumor agents .
    • Results: The preliminary in vitro biological evaluation was mentioned, but no specific results were provided .
  • Anti-Microbial Activity

    • Field: Medicinal Chemistry
    • Application: Some novel organic compounds have been synthesized and tested for their anti-microbial activity .
    • Results: Seven organic compounds displayed better inhibitory effects on the growth of the tested bacterial strains .
  • Synthesis of Unique Chemical Structures
    • Field: Organic Chemistry
    • Application: A general, inexpensive, and versatile method has been designed for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone .
    • Method: The synthesis involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .
    • Results: This method allows for the production of unique chemical structures .
  • Pharmaceutical Applications

    • Field: Pharmaceutical Chemistry
    • Application: Compounds similar to the one you mentioned, such as (1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride, are often used in the pharmaceutical industry .
    • Results: The specific results or outcomes obtained are not detailed in the search results .
  • Chemical Research

    • Field: Chemical Research
    • Application: Similar compounds are often used in chemical research for the synthesis of new compounds .
    • Results: The specific results or outcomes obtained are not detailed in the search results .

Safety And Hazards

The safety and hazards associated with benzimidazole derivatives depend on their specific chemical structure. For example, “(1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine” has a GHS05 pictogram, indicating that it is corrosive .

Future Directions

Benzimidazole derivatives, including “(4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride”, continue to be an area of interest in drug discovery due to their broad range of chemical and biological properties . Future research may focus on the development of new synthesis methods and the exploration of their potential therapeutic applications.

properties

IUPAC Name

(4-methyl-1H-benzimidazol-2-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.2ClH/c1-6-3-2-4-7-9(6)12-8(5-10)11-7;;/h2-4H,5,10H2,1H3,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDICFACSEKJAGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride

CAS RN

1269087-76-4
Record name 1269087-76-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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